molecular formula C30H27FN4O4S B2781179 5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide CAS No. 442557-54-2

5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2781179
CAS No.: 442557-54-2
M. Wt: 558.63
InChI Key: AMBFKSJPOMMKKE-UHFFFAOYSA-N
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Description

5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a methoxyanilino group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include fluorophenyl derivatives, methoxyaniline, and cyano-containing compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 4-cyano-N-(2-fluorophenyl): Shares the cyano and fluorophenyl groups but differs in other structural elements.

    Methyl 2-cyano-3-(5-(4-fluorophenyl)-2-furyl)acrylate: Contains a cyano and fluorophenyl group but has a different core structure.

Uniqueness

5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27FN4O4S/c1-18-27(29(37)35-24-10-6-7-11-25(24)39-3)28(21-8-4-5-9-23(21)31)22(16-32)30(33-18)40-17-26(36)34-19-12-14-20(38-2)15-13-19/h4-15,28,33H,17H2,1-3H3,(H,34,36)(H,35,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBFKSJPOMMKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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